

# Application Notes: PE154 for High-Resolution Microscopy

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## Compound of Interest

Compound Name: PE154

Cat. No.: B15617722

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## Introduction

These application notes provide a comprehensive overview of the use of **PE154**, a photoactivatable fluorescent protein, in high-resolution microscopy, specifically Photoactivated Localization Microscopy (PALM). Super-resolution techniques like PALM bypass the diffraction limit of conventional light microscopy, enabling the visualization of cellular structures at the nanometer scale.[1][2] **PE154** is a genetically encoded probe that can be expressed in living cells and fused to a protein of interest, allowing for highly specific labeling.[3] Its photoactivatable nature, transitioning from a non-fluorescent or green fluorescent state to a red fluorescent state upon activation with specific wavelengths of light, is the key to its utility in PALM.[4][5] This temporal separation of fluorescence from individual molecules allows for their precise localization, ultimately reconstructing a super-resolved image from thousands of individual molecular coordinates.[1][6][7]

## Principle of **PE154** in PALM

The core principle behind using **PE154** in PALM is the sequential activation and localization of single molecules.[8] Initially, the vast majority of **PE154** molecules are in their inactive (pre-activated) state. A low-power activation laser (e.g., 405 nm) is used to stochastically convert a sparse subset of **PE154** molecules to their active, red-emitting state.[2][5] This sparse population of activated molecules is then excited by a higher-power imaging laser (e.g., 561 nm), and their emitted fluorescence is captured by a sensitive detector, such as an EMCCD camera.[9] Because the activated molecules are spatially well-separated, the diffraction-limited

image of each individual molecule can be fitted with a Gaussian function to determine its center with nanometer precision.[1][9] Following imaging, these activated molecules are photobleached, and the cycle of activation, imaging, and bleaching is repeated for thousands of frames until a sufficient number of molecular localizations have been collected to reconstruct a high-resolution image of the underlying structure.[6][7]

## Applications in Research and Drug Development

The ability to visualize cellular structures and protein distributions at the nanoscale opens up numerous avenues for research and drug development:

- **Characterization of Protein Stoichiometry and Organization:** **PE154** can be used to determine the number and arrangement of subunits within protein complexes.
- **Analysis of Subcellular Structures:** The fine architecture of organelles, cytoskeletal filaments, and adhesion complexes can be resolved in unprecedented detail.[8]
- **Understanding Drug-Target Interactions:** By fusing **PE154** to a target protein, researchers can visualize how the protein's localization and clustering change in response to a drug candidate.
- **Live-Cell Imaging of Dynamic Processes:** The use of genetically encoded probes like **PE154** enables live-cell super-resolution imaging, allowing for the study of dynamic cellular processes such as the formation and dissolution of signaling complexes.[10]

## Quantitative Data

The photophysical properties of **PE154** are critical for successful PALM imaging. The following tables summarize key quantitative parameters, using the well-characterized photoactivatable fluorescent proteins Dendra2 and mEos3.2 as representative examples.

Table 1: Photophysical Properties of **PE154** (based on Dendra2)

Property	Pre-activation (Green State)	Post-activation (Red State)
Excitation Maximum	490 nm[4][11][12]	553 nm[4][11][12]
Emission Maximum	507 nm[4][11][12]	573 nm[4][11][12]
Quantum Yield	0.50[12][13]	0.55[12][13]
Extinction Coefficient (M <sup>-1</sup> cm <sup>-1</sup> )	45,000[12][13]	35,000[12][13]
Brightness*	22.5[12][13]	19.3[12][13]
Molecular Weight	26 kDa[12][13]	26 kDa[12][13]
Structure	Monomer[12][13]	Monomer[12][13]

\*Brightness is the product of the extinction coefficient and quantum yield, divided by 1000.[12][13]

Table 2: Photophysical Properties of **PE154** (based on mEos3.2)

Property	Pre-activation (Green State)	Post-activation (Red State)
Excitation Maximum	507 nm[14]	572 nm[14]
Emission Maximum	516 nm[14]	580 nm[14]
Structure	Monomer[14]	Monomer[14]
Key Advantages	Brighter, faster maturing, and higher photon budget than previous versions.[14]	Suitable for molecular quantification.[15]

## Experimental Protocols

### Protocol 1: Sample Preparation for Fixed-Cell PALM Imaging

This protocol describes the preparation of mammalian cells expressing a **PE154**-tagged protein of interest for fixed-cell PALM.

#### Materials:

- Mammalian cells cultured on high-precision glass coverslips (No. 1.5,  $170 \pm 5$   $\mu\text{m}$  thickness). [\[3\]](#)
- Plasmid DNA encoding the **PE154**-fusion protein.
- Transfection reagent (e.g., Lipofectamine, FuGENE).
- Phosphate-buffered saline (PBS).
- Fixation buffer: 4% paraformaldehyde (PFA) and 0.1% glutaraldehyde in PBS.
- Quenching buffer: 0.1% sodium borohydride in PBS (prepare fresh).
- Mounting medium (optional, for some applications).

#### Procedure:

- Cell Culture and Transfection:
  - Seed cells on clean, high-precision glass coverslips in a 24-well plate at an appropriate density to reach 50-70% confluency on the day of transfection.
  - Transfect cells with the **PE154**-fusion protein plasmid according to the manufacturer's protocol for your chosen transfection reagent.
  - Allow cells to express the fusion protein for 24-48 hours post-transfection.
- Fixation:
  - Gently wash the cells three times with pre-warmed PBS.
  - Fix the cells by incubating with fixation buffer for 10 minutes at room temperature.
  - Wash the cells three times with PBS for 5 minutes each.

- Quenching:
  - To reduce autofluorescence from glutaraldehyde fixation, incubate the cells with freshly prepared quenching buffer for 7 minutes at room temperature.
  - Wash the cells three times with PBS for 5 minutes each.
- Mounting:
  - For imaging in PBS, mount the coverslip on a microscope slide with a suitable imaging chamber.
  - Ensure the sample is not embedded for techniques like Total Internal Reflection Fluorescence (TIRF) microscopy to maintain the necessary refractive index mismatch.<sup>[3]</sup>  
The sample can now be stored at 4°C for a few days before imaging.

## Protocol 2: PALM Data Acquisition

This protocol outlines the general procedure for acquiring PALM data on a super-resolution microscope.

Instrumentation:

- Inverted microscope equipped with a high numerical aperture ( $NA \geq 1.4$ ) objective.
- Activation laser (e.g., 405 nm).
- Imaging laser (e.g., 561 nm).
- High-sensitivity camera (EMCCD or sCMOS).
- Appropriate filter sets for the activated form of **PE154**.

Procedure:

- Microscope Setup:
  - Mount the prepared sample on the microscope stage.

- Locate a cell expressing the **PE154**-fusion protein using brightfield or by observing the pre-activated green fluorescence (if applicable) with low-intensity excitation to avoid premature photoactivation.[\[16\]](#)
- Pre-Bleaching:
  - Illuminate the sample with the 561 nm imaging laser to bleach any spontaneously activated **PE154** molecules.[\[8\]](#)
- Data Acquisition:
  - Begin acquiring a time-lapse series of images (typically 10,000 to 50,000 frames) with the camera. Use an exposure time of 20-50 ms.[\[8\]](#)
  - Simultaneously illuminate the sample with the 561 nm imaging laser at a constant power (e.g., 1 kW/cm<sup>2</sup>).[\[8\]](#)
  - Introduce the 405 nm activation laser at a very low power.
  - Gradually increase the power of the 405 nm laser throughout the acquisition. The goal is to maintain a sparse density of activated molecules in each frame, ensuring their diffraction-limited spots do not overlap.[\[17\]](#)[\[18\]](#)
- Post-Acquisition:
  - Save the entire image stack for subsequent data analysis.

## Protocol 3: PALM Data Analysis

This protocol provides a general workflow for processing the raw PALM image stack to generate a super-resolved image.

Software:

- Open-source software such as ImageJ/Fiji with plugins like ThunderSTORM or specialized commercial software.

Procedure:

- Single-Molecule Localization:
  - Load the raw image stack into the analysis software.
  - The software identifies potential single-molecule fluorescence events in each frame.
  - For each identified event, a 2D Gaussian function is fitted to its point spread function (PSF) to determine the precise x, y coordinates of the molecule's center.[\[9\]](#)[\[19\]](#)
- Drift Correction:
  - Sample drift during the long acquisition time is a common issue. Use fiducial markers (e.g., fluorescent beads) or cross-correlation-based algorithms to correct for this drift.
- Image Reconstruction:
  - A super-resolved image is rendered by plotting the coordinates of all localized molecules. Each localization is typically represented as a 2D Gaussian spot, with the width of the Gaussian determined by the localization precision for that molecule.[\[1\]](#)

## Visualizations

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} The principle of Photoactivated Localization Microscopy (PALM).
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// Edges transfection -> expression; expression -> fixation; fixation -> imaging; imaging -> analysis; analysis -> reconstruction; reconstruction -> result; } Experimental workflow for PALM imaging with **PE154**.

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